molecular formula C7H10O5 B14378130 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate CAS No. 89966-32-5

4-Ethyl 1-methyl 2-hydroxybut-2-enedioate

Cat. No.: B14378130
CAS No.: 89966-32-5
M. Wt: 174.15 g/mol
InChI Key: IYVCZUIWARVGNN-UHFFFAOYSA-N
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Description

4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound has a unique structure that includes both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can be achieved through esterification reactions. One common method involves the reaction of 4-ethyl 1-methyl 2-hydroxybut-2-enedioic acid with an alcohol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Reactants: 4-Ethyl 1-methyl 2-hydroxybut-2-enedioic acid and an alcohol (e.g., methanol or ethanol).

    Catalyst: Concentrated sulfuric acid or hydrochloric acid.

    Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.

    Product: this compound is formed along with water as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl 1-methyl 2-hydroxybut-2-enedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

4-Ethyl 1-methyl 2-hydroxybut-2-enedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl 1-methyl 2-hydroxybut-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl 1-methyl 2-hydroxybutanoate: Similar structure but lacks the double bond in the butenedioate backbone.

    4-Ethyl 1-methyl 2-hydroxybut-2-enoate: Similar structure but lacks the second ester group.

Uniqueness

4-Ethyl 1-methyl 2-hydroxybut-2-enedioate is unique due to the presence of both an ethyl and a methyl group, as well as a hydroxyl group attached to a butenedioate backbone. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

89966-32-5

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

4-O-ethyl 1-O-methyl 2-hydroxybut-2-enedioate

InChI

InChI=1S/C7H10O5/c1-3-12-6(9)4-5(8)7(10)11-2/h4,8H,3H2,1-2H3

InChI Key

IYVCZUIWARVGNN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(=O)OC)O

Origin of Product

United States

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